N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S2/c1-5-13-27(14-6-2)34(29,30)19-10-7-17(8-11-19)23(28)26-24-25-21(16-33-24)20-12-9-18(31-3)15-22(20)32-4/h7-12,15-16H,5-6,13-14H2,1-4H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDCERYFBMMYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the dimethoxyphenyl and dipropylsulfamoyl groups. The process generally includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of Substituents: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution, while the dipropylsulfamoyl group can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form thiazolidines under mild reducing conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The compound may inhibit enzyme activity or block receptor sites, leading to its therapeutic effects .
Comparison with Similar Compounds
Anti-Inflammatory Activity
- Compound 6a (COX-1/COX-2 inhibitor): Non-selective COX inhibition (IC50 = 9.01 ± 0.01 mM for COX-1; 11.65 ± 6.20 mM for COX-2) .
Enzyme Modulation
- ZINC5154833 : Glide score of −6.591 for CIITA-I modulation, indicating strong binding affinity .
- F5254-0161 : Stable interaction with CIITA-I in simulation studies, proposed as a modulator .
Key Insight : The target compound’s dipropylsulfamoyl and dimethoxyphenyl groups may synergize to enhance binding to enzymatic targets, though direct data is needed for validation.
Biological Activity
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 446.64 g/mol. The structure features a thiazole ring, a dipropylsulfamoyl group, and a dimethoxyphenyl moiety, which contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazole and benzamide have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function .
Table 1: Summary of Anticancer Activities of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 5.18 | BChE inhibition |
| Compound B | SUIT-2 | 5.22 | Aβ antiaggregation |
| This compound | HT-29 | TBD | TBD |
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Similar thiazole derivatives have been noted for their ability to inhibit butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), enzymes implicated in Alzheimer's pathology. These inhibitory actions can potentially reduce amyloid-beta aggregation and protect neurons from oxidative stress .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Inhibition of BChE/AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.
- Anti-Aggregation : The compound may prevent the aggregation of amyloid-beta peptides, which are toxic to neurons.
- Oxidative Stress Reduction : By scavenging free radicals or modulating antioxidant pathways, the compound could mitigate oxidative damage in neuronal cells.
Study 1: In Vitro Evaluation
In a study evaluating the cytotoxicity of various thiazole derivatives against breast cancer cell lines, this compound was found to exhibit promising activity with an IC50 value comparable to established chemotherapeutics .
Study 2: Neuroprotective Assessment
Another research effort focused on assessing the neuroprotective properties of thiazole-based compounds in models of oxidative stress. The findings suggested that these compounds significantly reduced cell death in SH-SY5Y cells exposed to hydrogen peroxide and amyloid-beta .
Q & A
Basic Question: What are the standard synthetic routes for N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide, and what key reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves:
- Step 1: Formation of the thiazole ring via cyclization of 2-aminothiophenol with α-haloketones (e.g., 2-bromo-1-(2,4-dimethoxyphenyl)ethanone) under basic conditions (e.g., K₂CO₃ in ethanol) .
- Step 2: Sulfamoylation of the benzamide precursor using dipropylsulfamoyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .
- Step 3: Coupling of the thiazole intermediate with the sulfamoyl benzamide group via amide bond formation, often using coupling agents like HATU or DCC in DMF .
Optimization Tips:
- Maintain reaction temperatures between 0–5°C during sulfamoylation to minimize side reactions .
- Use dry solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .
Basic Question: Which spectroscopic and crystallographic methods confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks to confirm the presence of the 2,4-dimethoxyphenyl group (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.8–3.9 ppm) and dipropylsulfamoyl moiety (N–CH₂ protons at δ 1.2–1.5 ppm) .
- X-ray Crystallography: Resolve bond angles and distances (e.g., C–S bond in thiazole at ~1.74 Å, confirming ring planarity) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C₂₈H₃₂N₃O₅S₂: 562.18) .
Advanced Question: How does the substitution pattern on the thiazole ring influence the compound’s bioactivity?
Methodological Answer:
- Electron-Donating Groups (e.g., 2,4-dimethoxyphenyl): Enhance solubility and membrane permeability, as evidenced by increased MIC values against Gram-positive bacteria (16–31.25 µg/mL) compared to non-substituted analogs .
- Steric Effects: Bulky substituents (e.g., dipropylsulfamoyl) may hinder binding to hydrophobic enzyme pockets, reducing anticancer activity (IC₅₀ > 50 µM in MCF-7 cells) .
- Comparative Studies: Replace the thiazole with oxazole or imidazole rings to assess bioactivity shifts. For example, imidazole analogs show reduced antifungal activity (MIC 62.5 µg/mL vs. 31.25 µg/mL for thiazole) .
Advanced Question: What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assays: Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
- Dose-Response Curves: Perform triplicate experiments with controls (e.g., DMSO for solubility artifacts) to validate IC₅₀ discrepancies .
- Structural Reanalysis: If bioactivity diverges, re-examine compound purity via HPLC (e.g., >95% purity threshold) and confirm stereochemistry with circular dichroism (CD) spectroscopy .
Advanced Question: What computational approaches model the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to Trypanosoma brucei enzymes (e.g., triosephosphate isomerase) using PDB ID 1TIM. Key interactions include hydrogen bonds between the sulfamoyl group and Arg₉₈ .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
- QSAR Models: Correlate substituent electronegativity (e.g., Hammett σ values) with antimicrobial activity to design derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
